molecular formula C19H26ClNO B1210954 RU 24213 CAS No. 67383-44-2

RU 24213

Cat. No.: B1210954
CAS No.: 67383-44-2
M. Wt: 319.9 g/mol
InChI Key: XSGDSLCZJWMGOI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of RU 24213 involves several steps:

Chemical Reactions Analysis

RU 24213 undergoes various chemical reactions, including:

Scientific Research Applications

RU 24213 has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving dopamine receptor agonists and antagonists.

    Biology: this compound is employed in research on dopamine receptor function and signaling pathways.

    Medicine: It has been investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.

    Industry: The compound is used in the development of new drugs targeting dopamine receptors .

Mechanism of Action

RU 24213 exerts its effects by selectively binding to dopamine D2 receptors, mimicking the action of dopamine. This binding activates the receptor, leading to a series of intracellular signaling events that result in the modulation of neuronal activity. The compound also exhibits antagonist activity at kappa opioid receptors, which may contribute to its overall pharmacological profile .

Comparison with Similar Compounds

RU 24213 is structurally similar to other dopamine receptor agonists, such as apomorphine and bromocriptine. it is unique in its selectivity for dopamine D2 receptors and its additional activity at kappa opioid receptors. Other similar compounds include:

This compound stands out due to its dual activity at dopamine D2 and kappa opioid receptors, making it a valuable tool in both research and potential therapeutic applications.

Properties

CAS No.

67383-44-2

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

3-[2-[2-phenylethyl(propyl)amino]ethyl]phenol;hydrochloride

InChI

InChI=1S/C19H25NO.ClH/c1-2-13-20(14-11-17-7-4-3-5-8-17)15-12-18-9-6-10-19(21)16-18;/h3-10,16,21H,2,11-15H2,1H3;1H

InChI Key

XSGDSLCZJWMGOI-UHFFFAOYSA-N

SMILES

CCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.Cl

Canonical SMILES

CCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.Cl

Synonyms

3-(2-(N-phenylethyl)-N-((propyl)amino)ethyl)phenol. HCl
N-n-propyl-N-phenylethyl-4(3-hydroxyphenyl)ethylamine hydrochloride
N-n-propyl-N-phenylethyl-p(3-hydroxyphenyl)ethylamine hydrochloride
RU 24213
RU-24213
RU24213

Origin of Product

United States

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